Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride

Description

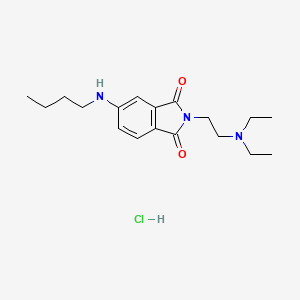

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is 5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione hydrochloride . This nomenclature reflects its core structure:

- An isoindole-1,3-dione (phthalimide) backbone, which consists of a fused bicyclic system with two ketone groups at positions 1 and 3.

- A butylamino group (-NH-C₄H₉) attached to the aromatic ring at position 5, introducing a secondary amine functionality.

- A 2-(diethylamino)ethyl side chain (-CH₂CH₂-N(C₂H₅)₂) linked to the nitrogen atom at position 2 of the phthalimide core, providing a tertiary amine group.

- A hydrochloride salt formed via protonation of the tertiary amine in the diethylaminoethyl chain, with chloride as the counterion.

The structural representation (Figure 1) highlights these features, emphasizing the planar phthalimide system, the alkylamino substituents, and the ionic interaction between the protonated diethylamino group and the chloride ion.

CAS Registry Number and Alternative Synonyms

The compound is registered under the CAS Registry Number 81994-68-5 . Alternative synonyms include:

- 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride (most widely used variant).

- 5-Butylamino-2-(2-diethylaminoethyl)-1H-isoindole-1,3(2H)-dione hydrochloride (emphasizing the isoindole numbering system).

- Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride (simplified phthalimide-centric designation).

These synonyms reflect minor differences in naming conventions but consistently describe the same molecular entity. The multiplicity of names underscores the compound’s structural complexity and the need for precise nomenclature in scientific databases.

Molecular Formula and Weight Analysis

The molecular formula of 4-butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is C₁₈H₂₈ClN₃O₂ . Breaking this down:

- Carbon (C): 18 atoms, distributed across the phthalimide core (C₈), butyl chain (C₄), diethylaminoethyl side chain (C₄), and methyl groups (C₂).

- Hydrogen (H): 28 atoms, including aliphatic hydrogens from the butyl and ethyl groups and aromatic hydrogens on the phthalimide ring.

- Chlorine (Cl): 1 atom, originating from the hydrochloride counterion.

- Nitrogen (N): 3 atoms: one from the butylamino group, one from the phthalimide ring, and one from the diethylaminoethyl side chain.

- Oxygen (O): 2 atoms, both ketone groups in the phthalimide core.

The molecular weight is 353.9 g/mol , calculated as the sum of the atomic weights of all constituent atoms. This value is critical for stoichiometric calculations in synthetic or analytical applications.

Salt Formation and Protonation Sites

The hydrochloride salt forms via protonation of the tertiary amine in the diethylaminoethyl side chain. In aqueous solution, the lone pair on the nitrogen atom accepts a proton (H⁺), generating a positively charged ammonium center (N⁺-H). The chloride ion (Cl⁻) serves as the counterion, stabilizing the compound through ionic interactions.

Key factors influencing protonation include:

- Basicity of the amine: The tertiary amine in the diethylaminoethyl group has a higher pKa compared to primary or secondary amines due to electron-donating alkyl groups, which stabilize the ammonium ion.

- Steric effects: The branched diethyl substituents minimally hinder protonation, unlike bulkier alkyl groups.

- Solvent interactions: Polar solvents like water enhance salt stability by solvating the ions.

Properties

CAS No. |

81994-68-5 |

|---|---|

Molecular Formula |

C18H28ClN3O2 |

Molecular Weight |

353.9 g/mol |

IUPAC Name |

5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H |

InChI Key |

GISGYIAQWKUMHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of phthalimide derivatives typically begins with the reaction of phthalic anhydride or its derivatives with amines under controlled conditions. For this compound, the following steps are crucial:

Optimized Reaction Conditions

Table: Reaction Parameters for Synthesis

| Step | Reactants/Conditions | Solvent | Temperature (°C) | Catalyst/Agent |

|---|---|---|---|---|

| Formation of Phthalimide | Phthalic anhydride + Ammonia | Ethanol | 100–150 | None |

| Butylamino Substitution | Phthalimide + Butylamine | Dimethylformamide | 95 | Potassium carbonate |

| Diethylaminoethyl Addition | Phthalimide derivative + 2-Chloroethyl-diethylamine | Benzene/Toluene | 0–100 | Tetra-n-butylammonium chloride |

| Hydrochloride Salt Formation | Final product + HCl | Water | Room temperature | None |

Analysis of Preparation Methods

Phase Transfer Catalysis

Phase transfer catalysts (PTCs) play a significant role in enhancing reaction rates and yields during alkylation steps. Common PTCs include tetra-n-butylammonium hydrogensulfate and chloride, which facilitate the movement of reactants between immiscible phases (organic and aqueous).

Solvent Selection

The choice of solvent is critical for each step:

- Ethanol : Used for initial phthalimide formation due to its compatibility with ammonia and phthalic anhydride.

- Dimethylformamide (DMF) : Preferred for alkylation reactions because it stabilizes intermediates.

- Benzene/Toluene : Suitable for reactions requiring higher temperatures and phase transfer catalysis.

Research Findings

Yield Optimization

Studies show that using phase transfer catalysts improves yields by up to 20% compared to reactions without catalysts. Additionally, controlling reaction temperatures within optimal ranges prevents side reactions.

Purification Techniques

The hydrochloride salt form is purified via recrystallization in water or ethanol, ensuring high purity levels suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phthalimides.

Scientific Research Applications

Medicinal Chemistry

Phthalimide derivatives have been explored for their therapeutic potential in treating various diseases. The compound has shown promise in:

- Anticancer Activity : Similar derivatives have demonstrated cytotoxic effects against several cancer cell lines, including leukemia (K562) and cervical cancer (HeLa) cells. Studies indicate that these compounds can induce apoptosis and inhibit tumor growth by modulating pro-apoptotic and anti-apoptotic gene expression .

- Antimicrobial Properties : Research indicates that phthalimide derivatives can exhibit antimicrobial activity. For instance, a series of phthalimide derivatives were synthesized and screened for their antimicrobial efficacy, showing promising results against various bacterial strains .

- Enzyme Inhibition : The compound is being investigated for its role in enzyme inhibition, which could be beneficial in drug design where targeting specific enzymes is crucial for therapeutic effects.

Organic Synthesis

Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride serves as a valuable reagent in organic synthesis. It acts as a precursor for more complex molecules and is utilized in:

- Mannich Reactions : The compound can participate in Mannich reactions to create aminomethylated derivatives that enhance drug solubility and bioavailability .

- Synthesis of Novel Compounds : It is used as a starting material for synthesizing various bioactive compounds, including those with anti-inflammatory and analgesic properties .

Biological Research

The compound's interaction with biological systems makes it a subject of interest in biological research:

- Mechanism of Action Studies : Ongoing research aims to elucidate the molecular mechanisms through which phthalimide derivatives exert their biological effects. This includes studying their binding affinity to specific receptors or enzymes involved in disease pathways .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | Observed Effects |

|---|---|---|

| Anticancer | K562, HeLa | Induction of apoptosis |

| Antimicrobial | Various bacteria | Inhibition of bacterial growth |

| Enzyme Inhibition | Various enzymes | Modulation of enzyme activity |

Table 2: Synthesis Conditions

| Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Phthalic anhydride + Butylamine + Diethylamine | Dichloromethane | Acid catalyst | Variable |

Case Studies

- Anticancer Study : A study conducted on benzothiazole derivatives of phthalimide demonstrated significant cytotoxicity against human hepatoma cells (SKHep1) and chronic myelogenous leukemia cells (K562). The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Research : A series of phthalimide derivatives were synthesized and evaluated for their antimicrobial properties using agar diffusion methods. Several compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Toxicity Data :

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis of 4-butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride with structurally related compounds is provided below:

*Note: Dicyclomine’s toxicity data is inferred from clinical use as an antispasmodic .

Functional and Application Differences

- Target Compound: Likely used in pharmaceutical research due to its diethylaminoethyl group, which is common in drugs targeting neuromuscular or gastrointestinal receptors. Higher oral LD₅₀ compared to intraperitoneal LD₅₀ suggests reduced bioavailability via oral routes .

- 3-Chloro-N-phenyl-phthalimide: Primarily employed as a monomer in polymer synthesis (e.g., polyimides) . The chloro and phenyl groups enhance thermal stability, making it suitable for industrial applications.

- Dicyclomine Hydrochloride: A clinically approved antispasmodic drug acting as a muscarinic receptor antagonist.

Toxicity and Pharmacokinetic Profiles

Target Compound :

Dicyclomine Hydrochloride :

Research Findings and Limitations

- High purity is critical for pharmacological applications, as impurities could alter toxicity profiles .

- Gaps in Data: Limited comparative studies on receptor binding or metabolic pathways for the target compound.

Biological Activity

Phthalimide derivatives have garnered significant attention in biomedical research due to their diverse biological activities, particularly in anticancer and antifungal domains. The compound Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride (CAS Number: 81994-68-5) is a synthetic derivative that has shown promise in various therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a phthalimide core substituted with a butylamino group and a diethylamino ethyl side chain, which contributes to its lipophilicity and biological activity.

Phthalimide derivatives are known to interact with various biological pathways. The specific mechanisms of action for this compound include:

- Inhibition of the MITF Pathway : This compound has been identified as an inhibitor of the microphthalmia-associated transcription factor (MITF), which plays a crucial role in melanocyte differentiation and survival. High levels of MITF are associated with melanoma progression, and its suppression can lead to apoptosis in melanoma cells .

- Induction of Apoptosis : Studies have shown that derivatives of phthalimide can induce apoptosis in various cancer cell lines. For instance, compounds similar to this derivative demonstrated significant cytotoxicity against human hepatoma (SKHep1), Burkitt's B-cell lymphoma (CA46), and chronic myelogenous leukemia (K562) cells .

Efficacy in Cancer Treatment

Research has highlighted the potential of this compound in treating different cancers:

- Cytotoxicity Studies : In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines. For instance, the compound exhibited an IC50 value of approximately 23-44 nM against resistant strains in certain studies .

- Gene Expression Profiling : Microarray analyses revealed that phthalimide derivatives can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes involved in NF-kB signaling pathways . This dual action enhances their therapeutic potential against malignancies.

Case Studies

Several studies illustrate the biological activity and therapeutic potential of related phthalimide compounds:

- Anticancer Activity : A series of new derivatives were synthesized and tested for their anticancer properties. These derivatives showed high to moderate cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and K562 (leukemia), with detailed MTT assays confirming their efficacy .

- Stability and Metabolism : In vitro stability assessments indicated that many phthalimide derivatives maintain high metabolic stability when incubated with human liver microsomes, suggesting favorable pharmacokinetic profiles for further development .

- Therapeutic Applications : The compound has been explored for its potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments by targeting multiple pathways simultaneously .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride?

- Methodology :

- Begin with phthalimide derivatives (e.g., phthalic anhydride) and introduce the 4-butylamino substituent via nucleophilic substitution or condensation reactions. React the intermediate with 2-(diethylamino)ethylamine under controlled pH and temperature to form the tertiary amine linkage. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) .

- Key Parameters : Maintain anhydrous conditions during amine coupling to avoid side reactions. Monitor reaction progress via TLC or HPLC. Final purification may involve recrystallization or column chromatography .

Q. How can the compound’s purity and structural integrity be validated experimentally?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm the presence of butylamino, diethylaminoethyl, and phthalimide moieties. Compare chemical shifts with analogous compounds (e.g., procainamide derivatives) .

- Crystallography : X-ray diffraction (as in ) resolves stereochemical details and hydrogen bonding patterns in the hydrochloride salt .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity. Note that commercial sources like Sigma-Aldrich may lack analytical data, necessitating in-house validation .

Q. What physicochemical properties influence its solubility and reactivity?

- Key Properties :

- Acidity : The phthalimide group’s resonance-stabilized conjugate base enhances solubility in basic aqueous solutions .

- Hydrophilicity : The diethylaminoethyl group increases solubility in polar solvents (e.g., DMSO, methanol), while the butyl chain contributes to lipophilicity .

- Salt Form : Hydrochloride formation improves stability and crystallinity, critical for reproducible biological assays .

Advanced Research Questions

Q. How do contradictory toxicity profiles (oral vs. intraperitoneal LD) inform safe handling protocols?

- Analysis :

-

Data from : Oral LD = 580 mg/kg; intraperitoneal LD = 66 mg/kg in rodents. The 8.8-fold difference highlights route-dependent bioavailability and metabolic activation.

-

Mitigation Strategies : Use PPE (gloves, fume hoods) during synthesis. Prioritize in vitro assays (e.g., cytotoxicity in HEK293 cells) before in vivo studies to minimize risks .

Toxicity Parameter Value Implications Oral LD (rat) 580 mg/kg Low acute toxicity via ingestion Intraperitoneal LD (rat) 66 mg/kg High systemic absorption requires strict parenteral exposure controls

Q. What experimental approaches resolve low yields in N-alkylation reactions during synthesis?

- Optimization Strategies :

- Solvent Effects : Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Recycle By-Products : notes that unreacted phthalimide can be recovered via acid-base extraction, improving overall efficiency .

Q. How does the diethylaminoethyl group modulate biological activity compared to similar pharmacophores?

- Comparative Analysis :

- Procainamide Analogs : The diethylaminoethyl group in procainamide hydrochloride ( ) facilitates membrane permeability and ionic interactions with target proteins (e.g., ion channels). Similar mechanisms may apply here .

- Structure-Activity Relationship (SAR) : Modify the alkyl chain length (butyl vs. ethyl) to tune lipophilicity and binding affinity. Use molecular docking to predict interactions with biological targets .

Data Contradiction and Validation

Q. How to address inconsistencies in reported spectroscopic data for phthalimide derivatives?

- Validation Workflow :

Cross-Reference : Compare NMR/IR data with structurally validated compounds (e.g., ’s crystallographic data).

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and verify experimental observations .

Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.